molecular formula C22H22N2O3 B4986767 N-[9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenyl]-N-methylacetamide

N-[9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenyl]-N-methylacetamide

Katalognummer B4986767
Molekulargewicht: 362.4 g/mol
InChI-Schlüssel: GPKWIERQSLLQEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenyl]-N-methylacetamide, also known as DPA-714, is a novel ligand that binds to the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that is expressed in glial cells and is involved in the regulation of neuroinflammation. DPA-714 has been extensively studied for its potential use as a molecular imaging agent in the diagnosis and monitoring of neuroinflammatory diseases.

Wirkmechanismus

N-[9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenyl]-N-methylacetamide binds to the TSPO in the brain, which is expressed in glial cells. TSPO is involved in the regulation of neuroinflammation, and its expression is upregulated in response to inflammatory stimuli. N-[9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenyl]-N-methylacetamide binds to TSPO with high affinity and specificity, allowing for the detection and monitoring of neuroinflammation in vivo.
Biochemical and Physiological Effects
N-[9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenyl]-N-methylacetamide has been shown to have no significant effects on the biochemical or physiological parameters of animals in preclinical studies. It is rapidly metabolized and excreted from the body, and has no known toxicity or adverse effects.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-[9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenyl]-N-methylacetamide in lab experiments include its high affinity and specificity for TSPO, its potential use as a biomarker for the early detection and monitoring of neuroinflammatory diseases, and its lack of significant toxicity or adverse effects. However, its use in vivo requires the use of radiolabeling techniques, which can be expensive and time-consuming.

Zukünftige Richtungen

For the use of N-[9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenyl]-N-methylacetamide include the development of new radiolabeling techniques that are more efficient and cost-effective, the optimization of its pharmacokinetic properties for use in humans, and the exploration of its potential use as a therapeutic agent for the treatment of neuroinflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenyl]-N-methylacetamide and its effects on neuroinflammation.

Synthesemethoden

N-[9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenyl]-N-methylacetamide can be synthesized using a variety of methods, including the condensation of 1,4-diaminobenzene with 1-(4-chlorophenyl)-1-(piperidin-1-yl)ethanone, followed by N-methylation of the resulting amide with methyl iodide. Other methods involve the use of palladium-catalyzed coupling reactions or the modification of existing TSPO ligands.

Wissenschaftliche Forschungsanwendungen

N-[9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenyl]-N-methylacetamide has been used extensively in preclinical and clinical studies for its potential use as a molecular imaging agent in the diagnosis and monitoring of neuroinflammatory diseases. It has been shown to bind specifically to TSPO in the brain, which is upregulated in response to neuroinflammation. This makes it a potential biomarker for the early detection and monitoring of diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.

Eigenschaften

IUPAC Name

N-(9,10-dioxo-4-piperidin-1-ylanthracen-1-yl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-14(25)23(2)17-10-11-18(24-12-6-3-7-13-24)20-19(17)21(26)15-8-4-5-9-16(15)22(20)27/h4-5,8-11H,3,6-7,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKWIERQSLLQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=C2C(=C(C=C1)N3CCCCC3)C(=O)C4=CC=CC=C4C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9,10-dioxo-4-piperidin-1-ylanthracen-1-yl)-N-methylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.